molecular formula C16H25NO4 B1454681 3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid CAS No. 71740-76-6

3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid

Cat. No.: B1454681
CAS No.: 71740-76-6
M. Wt: 295.37 g/mol
InChI Key: UQFIEGHBAUBUKC-UHFFFAOYSA-N
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Description

“3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid” is a chemical compound with the molecular formula C16H25NO4 . It has a molecular weight of 295.38 g/mol . The IUPAC name for this compound is (1r,3s,5R,7S)-3-((tert-butoxycarbonyl)amino)adamantane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO4/c1-14(2,3)21-13(20)17-16-7-10-4-11(8-16)6-15(5-10,9-16)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19) . The Canonical SMILES for this compound is CC©©OC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 295.37 g/mol . It has a XLogP3-AA value of 2.3 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of this compound is 295.17835828 g/mol . The topological polar surface area of this compound is 75.6 Ų . It has 21 heavy atoms . The complexity of this compound is 465 .

Scientific Research Applications

Synthesis and Chemical Properties

Adamantane derivatives, including compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid, have been extensively explored for their unique chemical properties and synthesis methods. The synthesis and chemical properties of adamantylated nucleic bases and related compounds have been reviewed, highlighting the efforts to create highly effective and selective drugs. This includes the synthesis of adamantyl-containing heterocyclic compounds and the characterization of adamantyl-containing nucleic bases, indicating good prospects for research in this direction (Shokova & Kovalev, 2013).

Biocatalyst Inhibition and Biotechnological Applications

The interaction between carboxylic acids and biocatalysts has been explored, with studies demonstrating how carboxylic acids, including derivatives of this compound, can inhibit microbial growth at concentrations below desired yields. This understanding has implications for the engineering of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Antioxidant, Microbiological, and Cytotoxic Activity

Research into the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids has provided insights into the potential of adamantane derivatives in medicinal chemistry. These studies reveal the effects of structural differences on bioactivity, suggesting that certain adamantane-based compounds could serve as potent antioxidants, antimicrobial agents, and anticancer agents (Godlewska-Żyłkiewicz et al., 2020).

Potential in Neurodegenerative Disease Treatment

The pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds has been analyzed, showing that derivatives of adamantane, such as those related to this compound, hold potential as agents for treating neurodegenerative diseases. This includes a comparison of structure-activity relationships, indicating the superiority of certain adamantane derivatives over well-known treatments like amantadine and memantine for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-16-7-10-4-11(8-16)6-15(5-10,9-16)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIEGHBAUBUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71740-76-6
Record name 3-{[(tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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